2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
Description
2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine is a pyridine derivative featuring a sulfonyl group (2-methylphenylsulfonyl), an isopentyloxy substituent, and two methyl groups at positions 4 and 6. The compound’s structure combines aromatic and sulfonamide functionalities, which are common in pharmacologically active molecules. Its synthesis likely involves the sulfonylation of a pyridine precursor (e.g., 2-(isopentyloxy)-4,6-dimethylpyridine) with 2-methylbenzenesulfonyl chloride under basic conditions, analogous to methods described for related sulfonamide derivatives .
Properties
IUPAC Name |
4,6-dimethyl-2-(3-methylbutoxy)-3-(2-methylphenyl)sulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-13(2)10-11-23-19-18(15(4)12-16(5)20-19)24(21,22)17-9-7-6-8-14(17)3/h6-9,12-13H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRIINJIYUHCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine, also known as CAS No. 306978-48-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H25NO3S
- Molecular Weight : 347.47 g/mol
- Purity : Typically around 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The sulfonyl group and the pyridine ring are significant for its pharmacological properties, potentially influencing enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that sulfonyl derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes. Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is a critical pathway for their survival. This suggests that this compound could exhibit similar inhibitory effects .
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, it was found that modifications in the aromatic ring significantly affected the activity against Gram-positive and Gram-negative bacteria. The introduction of the isopentyloxy group enhanced solubility and bioavailability, leading to improved antimicrobial effects compared to traditional sulfonamides .
Enzyme Inhibition Assay
Another study focused on enzyme inhibition profiles revealed that compounds similar to this compound could inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The IC50 values indicated promising inhibitory potential, suggesting further exploration for therapeutic applications against resistant bacterial strains .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO3S |
| Molecular Weight | 347.47 g/mol |
| Purity | 95% |
| Antimicrobial Activity | Yes |
| Enzyme Inhibition (DHPS) | IC50 values indicative |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the title compound with three classes of structurally related molecules, emphasizing synthesis, physicochemical properties, and biological activity.
N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamide Derivatives
- Structural Features: These compounds feature a benzothiazole core linked to a sulfonamide group via a phenyl ring. Substituents on the sulfonyl group and benzothiazole ring vary (e.g., amino groups at meta or para positions) .
- Synthesis: Synthesized via condensation of 2-(3/4-aminophenyl)benzothiazoles with sulfonyl chlorides in pyridine and acetic anhydride under heat .
- Biological Activity : Benzothiazole sulfonamides exhibit antitumor and antimicrobial properties. For example, Chen et al. (2006) reported pyridine-based sulfonamides with IC₅₀ values <10 μM against cancer cell lines .
2-Amino-4-(Substituted Phenyl)pyridine Derivatives
- Structural Features: These compounds retain the pyridine core but replace the isopentyloxy group with amino substituents and incorporate chlorinated phenyl groups .
- Synthesis : Prepared via multi-step reactions involving Suzuki coupling and nucleophilic substitution, as described by Dinakaran et al. (2012) .
- Physicochemical Properties: Amino groups improve solubility in polar solvents (e.g., logP ~2.5 for amino derivatives vs. ~3.8 for the title compound, estimated based on substituent hydrophobicity).
- Biological Activity: Amino-substituted pyridines show kinase inhibition and antibacterial activity. Ghorab et al. (2009) demonstrated MIC values of 8–32 μg/mL against E. coli and S. aureus for similar sulfonamides .
Pyridine-Phosphinine Transition Metal Complexes
- Structural Features : Phosphinine-pyridine hybrids form complexes with RhIII and IrIII, leveraging the pyridine nitrogen for coordination .
- Reactivity : The title compound’s sulfonyl group may hinder metal coordination compared to unsubstituted pyridines, reducing utility in catalysis.
- Key Differences : Metal complexes exhibit distinct electronic properties (e.g., redox activity) but lack the pharmacokinetic advantages of sulfonamide groups.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The title compound’s isopentyloxy group may improve membrane permeability compared to amino-substituted analogs, though this requires experimental validation .
- Biological Potential: Structural analogs with sulfonamide groups show promising antimicrobial and anticancer activity, suggesting the title compound could be optimized for similar targets .
- Limitations : The steric bulk of the 2-methylphenylsulfonyl group may reduce binding affinity to enzymes compared to smaller substituents (e.g., methylsulfonyl) .
Q & A
Basic: What are the critical steps for synthesizing 2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine, and how can purity be validated?
Methodological Answer:
- Synthesis Steps :
- Sulfonylation : React 4,6-dimethyl-3-hydroxypyridine with 2-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (NaOH or K₂CO₃) to introduce the sulfonyl group .
- Etherification : Substitute the hydroxyl group with isopentyloxy using isopentyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
- Purity Validation :
Basic: What analytical techniques are recommended for characterizing this compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to assess decomposition temperatures. Compare with DSC data for phase transitions .
- Photostability : Expose samples to UV light (λ = 365 nm) in a controlled chamber and monitor degradation via HPLC. Use dark controls to isolate photolytic effects .
- Hydrolytic Stability : Incubate in buffered solutions (pH 3–9) at 37°C for 72 hours; quantify degradation products using LC-MS .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer:
- Step 1 : Cross-validate with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, sulfonyl aromatic protons may exhibit deshielding (δ 7.5–8.5 ppm) due to electron withdrawal .
- Step 2 : Compare experimental IR data with computational predictions (e.g., DFT-based vibrational frequency calculations) to confirm functional groups .
- Step 3 : Analyze high-resolution mass spectrometry (HRMS) for exact mass matching (error <5 ppm) to rule out isomeric impurities .
Advanced: What experimental design considerations apply when studying this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Solvent Selection : Use anhydrous DMF or THF for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to avoid side reactions with the sulfonyl group .
- Protecting Groups : Temporarily protect the isopentyloxy group with TBSCl if competing nucleophilic substitution is observed .
- Catalyst Screening : Test Pd(PPh₃)₄, XPhos Pd G3, and Ni(COD)₂ to optimize yields; monitor via TLC with iodine staining .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Source 1 : Verify compound purity (e.g., residual solvents like DCM via GC-MS) and batch-to-batch variability .
- Source 2 : Normalize activity data to cell viability assays (e.g., MTT) to account for cytotoxicity confounding IC₅₀ values .
- Source 3 : Replicate assays under standardized conditions (e.g., 5% CO₂, 37°C) and use reference inhibitors (e.g., staurosporine for kinase studies) .
Advanced: What computational strategies are effective for predicting this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with MD simulations (10 ns) to assess binding stability .
- Pharmacophore Modeling : Define features like sulfonyl oxygen H-bond acceptors and pyridine ring π-π stacking in Discovery Studio .
- ADMET Prediction : Apply QikProp or SwissADME to estimate logP (<4), solubility (≥50 μM), and CYP450 inhibition risks .
Advanced: How can researchers mitigate degradation during long-term storage?
Methodological Answer:
- Storage Conditions : Store under argon at −20°C in amber vials to prevent oxidation and photolysis .
- Stabilizers : Add 0.1% BHT to ethanolic stock solutions to inhibit radical-mediated degradation .
- Monitoring : Conduct quarterly HPLC analyses to track purity; discard if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
